molecular formula C8H7BrN2 B1593091 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-58-8

4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1593091
M. Wt: 211.06 g/mol
InChI Key: WNZFMSGWHBWYFS-UHFFFAOYSA-N
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Description

“4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The synthetic methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” includes a pyrrole ring and a pyrazine ring . The InChI code is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” include a molecular weight of 197.03 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Derivatives

  • Pyridine Derivatives Synthesis: The synthesis of novel pyridine derivatives through Suzuki cross-coupling reaction, involving 5-bromo-2-methylpyridin-3-amine, was investigated. These derivatives have potential applications as chiral dopants for liquid crystals and show biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Chemical Reactions

  • Formation by CH (CD) Reaction with Pyrrole: A study on the reaction of the ground state methylidyne radical CH with pyrrole (C4H5N) resulted in the formation of pyridine, demonstrating a ring expansion reaction. This research has implications in interstellar chemistry and combustion processes (Soorkia et al., 2010).

Drug Discovery and Organic Synthesis

  • Regioselective Bromination: Regioselective, mild bromination of thieno[2,3-b]pyridine yielded 4-bromothieno[2,3-b]pyridine, a valuable building block in drug discovery research (Lucas et al., 2015).
  • Synthesis of 7-Azaindole Derivatives: The synthesis of 4-substituted 7-azaindole derivatives was achieved through nucleophilic displacement, using 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine as a key component (Figueroa‐Pérez et al., 2006).

Bromination and NMR Analysis

  • Bromination and Frontier-Electron Density: The bromination of pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine aligns with predictions from frontier-electron density calculations, offering insights into chemical reactivity and structure elucidation via NMR (Paudler & Dunham, 1965).

Nitration of Pyridine Derivatives

  • Nitration of Pyridine-N-oxide Derivatives: Research into the nitration of mono-substituted derivatives of pyridine-N-oxide, involving bromine, ethoxy-, or methyl-groups, led to the synthesis of 4-nitro-compounds. This study provides insights into the behavior of substituents during nitration processes (Hertog et al., 2010).

Ionic Liquids and Catalysis

  • Ionic Liquid as Reusable Catalyst: The synthesis of highly substituted imidazoles was catalyzed using a Brønsted acidic ionic liquid, illustrating an environmentally friendly approach in organic synthesis (Shaterian & Ranjbar, 2011).

Synthesis of Pyridine Derivatives and Coordination Chemistry

  • Synthesis of Terdendate Pyridine-Based Ligands: The synthesis of 4-functionalized terdendate pyridine-based ligands, with potential applications in coordination chemistry, was reported (Vermonden et al., 2003).

Safety And Hazards

The safety and hazards associated with “4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” include acute toxicity when ingested (H302), skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) .

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives include their potential as potent fibroblast growth factor receptor inhibitors . They have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

properties

IUPAC Name

4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZFMSGWHBWYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646901
Record name 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1000340-58-8
Record name 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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